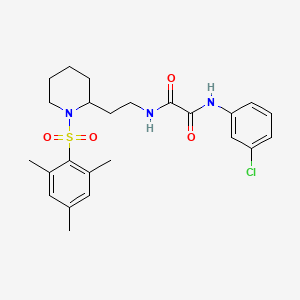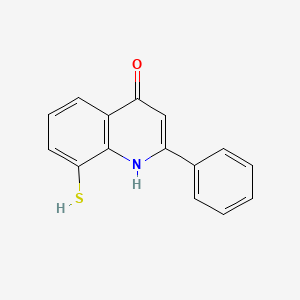
2-phenyl-8-sulfanyl-4(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-8-sulfanyl-4(1H)-quinolinone is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its unique structure, which allows it to interact with various biological systems in the body. In
Applications De Recherche Scientifique
Crystal Structure and Synthesis
- A comprehensive study was conducted on the crystal structure of a novel sulfonamide-dihydroquinolinone compound, elucidating its molecular structure, intermolecular interactions, and theoretical calculations related to its reactivity and electrophilic sites. This research highlights the potential of such compounds in various scientific applications due to their structural properties and interactions (Moreira et al., 2019).
Biological Potential and Anticancer Activity
- Quinolinones, including derivatives related to 2-phenyl-8-sulfanyl-4(1H)-quinolinone, have been studied for their anticancer properties. New 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones demonstrated significant cytotoxic effects against cancer cell lines, highlighting the therapeutic potential of quinolinone derivatives in cancer treatment (Jaskulska et al., 2022).
Electroluminescent Properties
- Organoboron complexes featuring substituted 8-quinolinolates as chelating ligands were synthesized and characterized for their electronic and electroluminescent properties. This research indicates the potential use of quinolinone derivatives in materials science, particularly in the development of luminescent materials (Kappaun et al., 2006).
DNA Interaction and Cytotoxicity
- Mixed-ligand copper(II) complexes with 2-phenyl-3-hydroxy-4(1H)-quinolinone were studied for their DNA interaction, cleavage, and in vitro cytotoxicity against cancer cell lines. These findings contribute to the understanding of the mechanism of action of quinolinone derivatives and their potential as anticancer agents (Buchtík et al., 2011).
Chemical Sensors
- Quinazolinone derivatives have been utilized as fluoroionophores for the development of sensitive optochemical sensors. Specifically, a study demonstrated the use of 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone for detecting Fe3+ ions, showcasing the application of quinolinone derivatives in environmental monitoring and analytical chemistry (Zhang et al., 2007).
Propriétés
IUPAC Name |
2-phenyl-8-sulfanyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS/c17-13-9-12(10-5-2-1-3-6-10)16-15-11(13)7-4-8-14(15)18/h1-9,18H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUQLDTVPBGGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

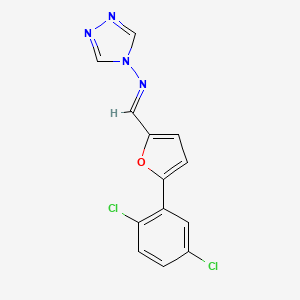



![1-[(E)-but-2-enyl]-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2986366.png)
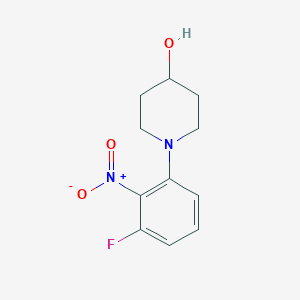
![N-[4-(aminosulfonyl)phenyl]-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanamide](/img/structure/B2986368.png)
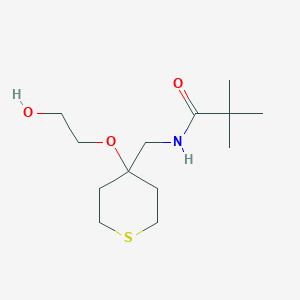


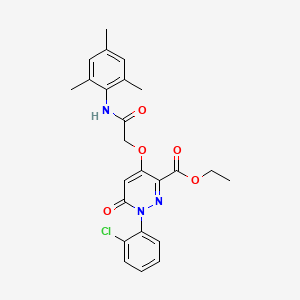
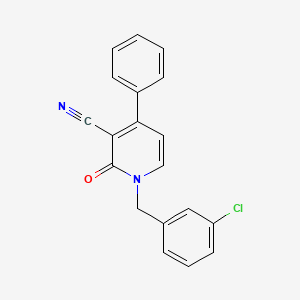
![1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2986376.png)
